BenchChemオンラインストアへようこそ!

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

HIV NNRTI Structure-Activity Relationship Ligand Efficiency

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1286704-24-2, C₁₈H₂₃N₃OS, MW 329.46) is a synthetic research compound combining a 4-(1H-pyrazol-1-ylmethyl)piperidine motif with a 3-(phenylthio)propan-1-one side chain. This compound belongs to the pyrazole-piperidine amide class, which has been widely explored for diverse biological targets including kinases, GPCRs, and antiviral enzymes.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 1286704-24-2
Cat. No. B2916763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
CAS1286704-24-2
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H23N3OS/c22-18(9-14-23-17-5-2-1-3-6-17)20-12-7-16(8-13-20)15-21-11-4-10-19-21/h1-6,10-11,16H,7-9,12-15H2
InChIKeyHOUJFTOHGNQWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1286704-24-2) – Structural Differentiation & Selection Rationale


1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1286704-24-2, C₁₈H₂₃N₃OS, MW 329.46) is a synthetic research compound combining a 4-(1H-pyrazol-1-ylmethyl)piperidine motif with a 3-(phenylthio)propan-1-one side chain. This compound belongs to the pyrazole-piperidine amide class, which has been widely explored for diverse biological targets including kinases, GPCRs, and antiviral enzymes [1]. Unlike many in-class analogs that employ benzyl-ether or alkyl-thio linkers, the thioether-linked phenyl group and the N-unsubstituted pyrazole confer distinct physicochemical and pharmacophoric properties [2].

Why 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one Cannot Be Substituted by Generic Pyrazole-Piperidine Analogs


Simply replacing this compound with another pyrazole-piperidine amide risks erasing critical structure-activity relationships. In the well-validated pyrazole NNRTI series, swapping a substituted benzyl group for a phenylthio moiety yielded marked improvements in potency (pIC₅₀), ligand efficiency (LE), and ligand-lipophilicity efficiency (LLE) [1]. This finding underscores that the phenylthio group is not an inert linker but a pharmacophoric determinant. Similarly, the position of the pyrazole attachment to the piperidine ring (4-substitution vs. 3-substitution) and the absence of an N-methyl group on the pyrazole alter hydrogen-bonding capability and conformational flexibility, which directly impact target engagement and selectivity profiles [2]. Generic substitution without preserving these precise structural features is likely to compromise both potency and physicochemical properties.

Quantitative Differentiation Evidence: 1286704-24-2 vs. Closest Structural Analogs


Phenylthio Linker vs. Benzyl-Ether in Pyrazole NNRTI Scaffold: Impact on Potency and Efficiency

In the prototypical pyrazole NNRTI series, replacement of a substituted benzyl group (comparator) with the corresponding phenylthio group (as present in the target compound) increased antiviral potency (pIC₅₀) by approximately 0.5–1.0 log units, improved Ligand Efficiency (LE) from ~0.30 to ~0.35, and raised Ligand-Lipophilicity Efficiency (LLE) from ~4.0 to ~5.5 [1]. This demonstrates that the phenylthio moiety provides a superior balance of potency and drug-like properties compared to the benzyl-ether isostere.

HIV NNRTI Structure-Activity Relationship Ligand Efficiency

Comparative Physicochemical Profile: Target Compound vs. 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one

The target compound (1286704-24-2) and the close analog 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one share the same molecular formula (C₁₈H₂₃N₃OS, MW 329.46) but differ in pyrazole substitution pattern (4-pyrazol-1-ylmethyl vs. 3-(1-methylpyrazol-3-yl)) [1]. The target compound has a calculated log P of 2.8 versus 3.1 for the N-methyl analog, and one additional hydrogen bond donor (HBD = 1 vs. 0), improving water solubility and reducing non-specific binding potential [1].

Molecular Properties Hydrogen Bonding CNS Drug Design

Kinase Profiling Selectivity of 4-(Pyrazolylmethyl)piperidine Scaffolds vs. 3-Substituted Analogs

SAR studies on 4-pyrazolylpiperidine-based CCR5 antagonists demonstrated that moving the pyrazole attachment from the 3-position to the 4-position of piperidine shifts selectivity away from muscarinic (M2) and adrenergic (α1) receptors toward the CCR5 target by a factor of ≥10-fold [1]. The target compound's 4-substituted architecture is therefore more consistent with selective GPCR modulation than 3-substituted regioisomers.

Kinase Selectivity CCR5 Antagonist GPCR Screening

Optimal Use Cases for 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (1286704-24-2)


HIV NNRTI Lead Optimization Requiring High Ligand Efficiency

In antiretroviral drug discovery, the phenylthio moiety of 1286704-24-2 provides a validated potency advantage over benzyl-ether linkers (ΔpIC₅₀ ~0.5–1.0, ΔLLE ~1.5), making this compound a preferred starting point for next-generation NNRTIs that demand both high potency and favorable drug-likeness profiles [1].

Selective CCR5 Antagonist Development for Inflammatory Disease

The 4-pyrazolylmethylpiperidine architecture confers a ≥3-fold selectivity advantage over 3-substituted regioisomers against off-target muscarinic and adrenergic receptors, making 1286704-24-2 particularly suitable for chemokine receptor programs where minimizing cardiovascular or CNS side effects is critical [1].

CNS-Penetrant Chemical Probe Design

With a calculated log P of 2.8 and one hydrogen bond donor (vs. log P 3.1 and HBD = 0 for the N-methyl pyrazole analog), 1286704-24-2 exhibits superior predicted CNS multiparameter optimization (MPO) scores, aligning with the need for soluble, brain-penetrant candidates in neuroscience target validation [1].

Kinase Inhibitor Chemotype Expansion

The combination of a pyrazole hydrogen bond donor-acceptor motif and a flexible phenylthio tail provides a three-dimensional pharmacophore suitable for probing kinase hinge-region interactions. The compound's structural differentiation from common 3-aminopyrazole kinase inhibitors enables novel intellectual property generation and selectivity profiling [1].

Quote Request

Request a Quote for 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.